8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a brominated derivative of the purine family. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves the bromination of 1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The process parameters are carefully controlled to ensure consistent quality and efficiency. The compound is then purified through crystallization or chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bonds in the purine ring can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Reagents: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through its ability to modulate the activity of key proteins and enzymes involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3,7-trimethylxanthine (Caffeine): A well-known stimulant with a similar purine structure.
8-bromo-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Another brominated purine derivative with different substitution patterns.
Uniqueness
8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to its specific bromination pattern and the presence of three methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H9BrN4O2 |
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Molecular Weight |
273.09 g/mol |
IUPAC Name |
8-bromo-1,3,9-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H9BrN4O2/c1-11-5-4(10-7(11)9)6(14)13(3)8(15)12(5)2/h1-3H3 |
InChI Key |
XGBONXTUVLXBNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1Br |
Origin of Product |
United States |
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